(S)-2-Amino-N-cyclopropyl-3-methyl-N-(1-methyl-piperidin-2-ylmethyl)-butyramide (S)-2-Amino-N-cyclopropyl-3-methyl-N-(1-methyl-piperidin-2-ylmethyl)-butyramide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13445168
InChI: InChI=1S/C15H29N3O/c1-11(2)14(16)15(19)18(12-7-8-12)10-13-6-4-5-9-17(13)3/h11-14H,4-10,16H2,1-3H3/t13?,14-/m0/s1
SMILES: CC(C)C(C(=O)N(CC1CCCCN1C)C2CC2)N
Molecular Formula: C15H29N3O
Molecular Weight: 267.41 g/mol

(S)-2-Amino-N-cyclopropyl-3-methyl-N-(1-methyl-piperidin-2-ylmethyl)-butyramide

CAS No.:

Cat. No.: VC13445168

Molecular Formula: C15H29N3O

Molecular Weight: 267.41 g/mol

* For research use only. Not for human or veterinary use.

(S)-2-Amino-N-cyclopropyl-3-methyl-N-(1-methyl-piperidin-2-ylmethyl)-butyramide -

Specification

Molecular Formula C15H29N3O
Molecular Weight 267.41 g/mol
IUPAC Name (2S)-2-amino-N-cyclopropyl-3-methyl-N-[(1-methylpiperidin-2-yl)methyl]butanamide
Standard InChI InChI=1S/C15H29N3O/c1-11(2)14(16)15(19)18(12-7-8-12)10-13-6-4-5-9-17(13)3/h11-14H,4-10,16H2,1-3H3/t13?,14-/m0/s1
Standard InChI Key SHLMLSQCQHMCCX-KZUDCZAMSA-N
Isomeric SMILES CC(C)[C@@H](C(=O)N(CC1CCCCN1C)C2CC2)N
SMILES CC(C)C(C(=O)N(CC1CCCCN1C)C2CC2)N
Canonical SMILES CC(C)C(C(=O)N(CC1CCCCN1C)C2CC2)N

Introduction

Chemical Identity and Structural Characteristics

(S)-2-Amino-N-cyclopropyl-3-methyl-N-(1-methyl-piperidin-2-ylmethyl)-butyramide is a chiral amide derivative with a molecular formula of C₁₅H₂₉N₃O and a molecular weight of 267.41 g/mol . Its IUPAC name reflects its stereochemistry and functional groups: a cyclopropyl substituent, a piperidine ring with a methyl group at the 2-position, and a butyramide backbone. The compound’s structure includes a stereogenic center at the α-carbon of the butyramide moiety (S-configuration), which is critical for its biological specificity .

Key Structural Features

  • Cyclopropyl Group: Enhances rigidity and lipophilicity, potentially influencing membrane permeability.

  • Piperidine Ring: Substituted with a methyl group at the 2-position, contributing to steric bulk and hydrogen-bonding capacity.

  • Butyramide Backbone: Provides a reactive site for further functionalization and interaction with biological targets .

PropertyValueSource
Molecular FormulaC₁₅H₂₉N₃O
Molecular Weight267.41 g/mol
CAS Number1354028-54-8
IUPAC Name(2S)-2-amino-N-cyclopropyl-3-methyl-N-[(1-methylpiperidin-2-yl)methyl]butanamide
SMILESCC(C)C@@HN

Synthetic Pathways and Reaction Mechanisms

The synthesis of this compound involves multi-step routes optimized for stereoselectivity and yield. Below is a generalized approach based on analogous compounds :

Step 1: Formation of the Cyclopropyl Intermediate

  • Reagents: Diazomethane or Simmons-Smith reagent (e.g., CH₂I₂/Zn(Cu)).

  • Conditions: Alkene cyclopropanation under mild acidic or thermal conditions.

  • Outcome: Introduction of the cyclopropyl group to a suitable precursor (e.g., allyl amine).

Step 2: Piperidine Ring Functionalization

  • Reagents: 1-Methylpiperidin-2-ylmethylamine or equivalents.

  • Conditions: Amide coupling using carbodiimides (e.g., DCC, EDC) or chloroformates.

  • Outcome: Attachment of the piperidine moiety to the butyramide backbone.

Step 3: Stereochemical Resolution

  • Method: Chiral chromatography or enzymatic resolution.

  • Purpose: Isolation of the (S)-enantiomer to ensure biological activity .

Comparative Analysis with Related Compounds

CompoundStructural DifferencesBiological Activity
(S)-2-Amino-N-(1-benzyl-piperidin-3-yl)-3-methyl-butyramideBenzyl substituent on piperidine (vs. methyl)Potential cholinesterase inhibitor
2-Amino-N-cyclopropyl-3-methyl-N-(1-methylpiperidin-3-yl)butanamidePiperidine substituent at position 3 (vs. 2)Investigated for enzyme inhibition
(S)-2-Amino-N-cyclopropyl-3-methyl-N-(1-methyl-piperidin-4-ylmethyl)-butyramidePiperidine substituent at position 4 (vs. 2)Analogs show neuroactive properties

Challenges and Future Research Directions

  • Stereoselective Synthesis:

    • Current methods require costly chiral resolution; asymmetric catalysis could improve efficiency .

  • In Vivo Pharmacokinetics:

    • Metabolism studies (e.g., cytochrome P450 interactions) are critical for drug development.

  • Target Validation:

    • High-throughput screening to identify specific receptors/enzymes modulated by the compound.

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